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molecular formula C14H19NO4 B8278690 ethyl 3-(N-benzyloxycarbonyl-N-methylamino)propionate

ethyl 3-(N-benzyloxycarbonyl-N-methylamino)propionate

Cat. No. B8278690
M. Wt: 265.30 g/mol
InChI Key: QRJSYEALKUKQTP-UHFFFAOYSA-N
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Patent
US06355640B1

Procedure details

A mixture of ethyl 3-(N-benzyloxycarbonyl-N-methylamino)propionate (8 g), 10% palladium on carbon (1.6 g, 50% wet), conc.-hydrochloric acid (5.1 ml) in methanol (160 ml) was stirred for 5 hours at room+temperature under hydrogen atmosphere. Catalyst was removed by filtration and mother liquor was concentrated in reduced pressure to give ethyl 3-(methylamino)propionate hydrochloride (4.31 g).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:9]([N:11]([CH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])C)=O)C1C=CC=CC=1.[ClH:20]>[Pd].CO>[ClH:20].[CH3:9][NH:11][CH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16] |f:4.5|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N(C)CCC(=O)OCC
Name
Quantity
1.6 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
5.1 mL
Type
reactant
Smiles
Cl
Name
Quantity
160 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Catalyst was removed by filtration and mother liquor
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.CNCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.31 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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